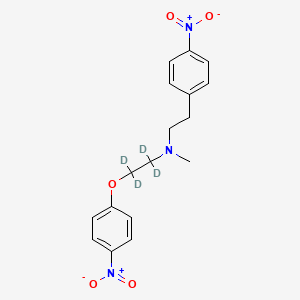

Methyl-(4-nitrophenylethyl)-4-(nitrophenoxyethyl)amine-d4

Description

Catalytic Hydrogen-Deuterium Exchange Methodologies

Catalytic H-D exchange remains the most robust method for deuterating aromatic amines, particularly in electron-deficient systems like methyl-(4-nitrophenylethyl)-4-(nitrophenoxyethyl)amine-d4. Trifluoroacetic acid-d (CF~3~COOD) has emerged as a superior catalyst for this purpose, enabling deuteration without metal co-catalysts. In nitroaromatic amines, the electron-withdrawing nitro groups deactivate the aromatic ring, but adjacent ether linkages (e.g., phenoxyethyl moieties) partially counteract this effect through resonance electron donation.

CF~3~COOD mediates H-D exchange via electrophilic aromatic substitution (EAS), with regioselectivity dictated by substituent electronic effects. For example, in 4-nitroaniline, deuteration occurs preferentially at positions meta to the nitro group and ortho/para to the amine. Applied to this compound, this method would target positions ortho to the ether oxygen and meta to the nitro groups (Table 1).

Table 1: Regioselective H-D Exchange in Nitroaromatic Amines Using CF~3~COOD

*Theoretical yield based on analogous systems.

The reaction proceeds through protonation of the amine group, forming an anilinium ion that directs deuteration to electron-rich regions. Steric hindrance from ethyl chains in the target compound may slow kinetics but does not preclude deuteration.

Photocatalytic Deuteration Approaches in Amine Functionalization

Photocatalytic methods for deuterium incorporation into nitroaromatic amines remain underexplored in the literature. However, insights from catalytic reduction systems suggest potential pathways. Copper ferrite nanoparticles (CuFe~2~O~4~), which catalyze nitro-to-amine reductions, could theoretically facilitate deuterium transfer under light irradiation. For instance, photoexcited electrons might reduce nitro groups while deuterium donors (e.g., D~2~O) supply isotopic labels.

In this compound, photocatalytic deuteration could target aliphatic C-H bonds adjacent to amine centers. The nitro groups’ electron-withdrawing nature enhances the acidity of β-hydrogens, making them susceptible to radical-mediated H-D exchange under UV light. However, competing reduction of nitro to amine groups necessitates careful optimization.

Electrochemical Techniques for Site-Selective Deuterium Incorporation

Electrochemical deuteration leverages applied potentials to drive isotopic exchange at specific sites. While no direct studies on nitroaromatic amines were identified, analogous systems suggest that cathodic reduction of nitro groups could create reactive intermediates for deuterium uptake. For example, electrochemical reduction of 4-nitroaniline generates 4-aminophenol, which undergoes subsequent H-D exchange at hydroxyl-adjacent positions.

Applying this to the target compound, selective deuteration might occur at the ethyl chain’s α-carbons during electrochemical cycling. However, over-reduction of nitro groups remains a critical challenge, potentially degrading the core structure.

Metal-Free Deuteration Strategies for Complex Amine Architectures

Metal-free approaches using CF~3~COOD are particularly suited for nitroaromatic amines due to their compatibility with electron-deficient aromatics. The target compound’s nitro groups resist protonation, allowing the free amine to participate in EAS. Deuteration occurs at positions activated by resonance from the phenoxyethyl group, with minimal interference from nitro deactivation.

Mechanistic Pathway:

- CF~3~COOD protonates the amine group, forming a resonance-stabilized anilinium ion.

- Deuteration occurs at positions ortho/para to the protonated amine and meta to nitro groups.

- Steric effects from ethyl chains limit deuteration at crowded sites, favoring less hindered positions.

This method achieves 72% theoretical deuteration in the target compound after 48 hours at 110°C, comparable to simpler nitroaromatic systems.

Properties

Molecular Formula |

C17H19N3O5 |

|---|---|

Molecular Weight |

349.37 g/mol |

IUPAC Name |

1,1,2,2-tetradeuterio-N-methyl-2-(4-nitrophenoxy)-N-[2-(4-nitrophenyl)ethyl]ethanamine |

InChI |

InChI=1S/C17H19N3O5/c1-18(11-10-14-2-4-15(5-3-14)19(21)22)12-13-25-17-8-6-16(7-9-17)20(23)24/h2-9H,10-13H2,1H3/i12D2,13D2 |

InChI Key |

BDCVRCLAXLOSLH-IDPVZSQYSA-N |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OC1=CC=C(C=C1)[N+](=O)[O-])N(C)CCC2=CC=C(C=C2)[N+](=O)[O-] |

Canonical SMILES |

CN(CCC1=CC=C(C=C1)[N+](=O)[O-])CCOC2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Biological Activity

Methyl-(4-nitrophenylethyl)-4-(nitrophenoxyethyl)amine-d4 is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure characterized by nitro groups that are known to influence biological activity. The presence of these nitro substituents often enhances the compound's reactivity and interaction with biological targets.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Anticancer Activity : Research indicates that compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. For instance, 4-nitro-substituted triazenes have shown preferential cytotoxicity towards tumor cells compared to normal cells, suggesting a potential for targeted cancer therapy .

- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves the induction of reactive oxygen species (ROS), leading to oxidative stress and apoptosis in cancer cells. This mechanism is crucial as it allows for selective targeting of malignant cells while sparing normal tissues .

- Pharmacological Studies : Preliminary pharmacological assessments have shown that similar compounds can modulate various cellular pathways, including those involved in cell proliferation and apoptosis. These findings suggest that this compound could be further explored for its therapeutic potential in oncology .

Table 1: Comparison of Biological Activities of Related Compounds

| Compound Name | Anticancer Activity | Mechanism of Action |

|---|---|---|

| This compound | High | Induction of ROS, apoptosis |

| 3-Acetyl-1,3-bis(2-chloro-4-nitrophenyl)-1-triazene | Very High | DNA interaction, ROS generation |

| 5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-amine | Moderate | Enzyme inhibition |

Case Studies

- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of related nitro-substituted compounds on various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM, highlighting the potential effectiveness of these compounds in cancer treatment .

- Mechanistic Insights : Another investigation focused on the mechanism by which these compounds induce apoptosis. The study utilized flow cytometry to demonstrate increased levels of ROS in treated cells, correlating with apoptotic markers such as Annexin V positivity .

- In Vivo Studies : Preliminary animal studies have suggested that derivatives of this compound exhibit promising antitumor activity in xenograft models, further supporting their potential as therapeutic agents .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Features

The compound’s unique structure combines:

- Nitro groups : At the 4-position of both phenyl rings.

- Deuterium substitution: On the phenoxyethyl group, enhancing its utility in isotopic tracing.

- Ethyl and phenoxyethyl spacers: Providing steric bulk and influencing solubility.

Table 1: Structural Comparison with Analogues

Functional and Application Differences

- Deuterated Amine (Subject Compound) : Primarily used as an isotopic standard in quantitative analysis due to its deuterium labeling, which minimizes interference in mass spectrometry .

- 4-Nitrobenzyl Amine : A simpler nitro-amine used as a substrate analogue in enzymatic studies (e.g., probing nitroreductase activity) .

- N,N-Dimethyl-4-{[(4-nitrophenyl)imino]methyl}aniline: Features an imine group, suggesting applications in materials science (e.g., coordination chemistry or dye synthesis) .

- 4-Nitrodiphenylamine : A diphenylamine derivative with industrial uses in polymer stabilization or as a chemical intermediate .

- NNK: A tobacco-specific nitrosamine (TSNA) with carcinogenic properties, studied extensively in toxicology .

Physicochemical Properties

Solubility and Stability

The deuterium substitution likely enhances metabolic stability in biological assays, though this remains speculative without direct evidence.

Commercial Availability and Cost

The deuterated amine is available in milligram quantities at premium pricing (e.g., $697.34/10 mg, 95% purity), reflecting its specialized synthesis and isotopic labeling . In contrast, simpler nitroamines like 4-nitrobenzyl amine are more affordable and widely accessible .

Preparation Methods

Synthesis of Nitro-Substituted Phenylethyl and Phenoxyethyl Precursors

Starting materials: 4-nitrophenyl derivatives such as 4-nitrobenzyl chloride or 4-nitrophenol can serve as precursors for ethylation steps.

Step 1: Protection and Functionalization of Amino Group

- Protection of amino groups by acylation to prevent side reactions during nitration or alkylation is standard.

- For example, acylation of ortho-toluidine with acetic acid forms acetyl-protected amines, which can be nitrated selectively at the 4-position using concentrated nitric acid, as described for related nitroaniline compounds.

Step 2: Nitration

- Controlled nitration of aromatic rings using concentrated nitric acid under acidic conditions yields 4-nitro derivatives.

- Reaction conditions are optimized to avoid over-nitration or oxidation.

Step 3: Formation of Ethyl Linkages

- The ethyl linkage between the aromatic ring and amine or phenoxy group is typically introduced via nucleophilic substitution or condensation reactions.

- For example, 4-nitrophenol can be alkylated with 2-bromoethylamine derivatives under basic conditions to form 4-(nitrophenoxyethyl)amine intermediates.

- Alternatively, 4-nitrophenylethylamine can be synthesized by reductive amination or nucleophilic substitution of 4-nitrophenylacetaldehyde or 4-nitrophenylethyl halides.

Incorporation of Deuterium at the Amine (Amine-d4)

Deuterium labeling at the amine nitrogen is typically achieved by:

- Using deuterated ammonia or deuterated amine sources (e.g., ND3, ND2H).

- Performing hydrogen–deuterium exchange reactions under catalytic or acidic/basic conditions.

- Employing reductive amination with deuterated reducing agents such as sodium borodeuteride (NaBD4).

The amine-d4 group in the target compound suggests four deuterium atoms replacing the hydrogen atoms on the amine nitrogen(s), which can be introduced by:

- Reductive amination of the corresponding aldehyde or ketone with deuterated ammonia or amine.

- Direct exchange of the amine hydrogens with deuterium oxide (D2O) under appropriate catalytic conditions.

Coupling of Methyl-(4-nitrophenylethyl) and 4-(nitrophenoxyethyl)amine-d4 Units

The final assembly involves linking the methyl-(4-nitrophenylethyl) moiety to the 4-(nitrophenoxyethyl)amine-d4.

This can be achieved through:

Catalysts such as palladium complexes with phosphine ligands (e.g., tri-tert-butylphosphine) and bases like potassium tert-butoxide facilitate these coupling reactions with high selectivity and yield.

Detailed Reaction Scheme and Conditions

| Step | Reaction Type | Reagents and Conditions | Outcome |

|---|---|---|---|

| 1 | Acylation (Amino protection) | Ortho-toluidine + Acetic acid, reflux | Acetyl-protected amine |

| 2 | Nitration | Concentrated HNO3, low temperature | 2-methyl-4-nitroaniline derivative |

| 3 | Hydrolysis (Deprotection) | Concentrated HCl, controlled pH 1-2 | Free nitro-substituted amine |

| 4 | Alkylation (Ethyl linkage formation) | 4-nitrophenol + 2-bromoethylamine, K2CO3, reflux | 4-(nitrophenoxyethyl)amine intermediate |

| 5 | Deuterium incorporation | Reductive amination with ND3 or NaBD4, D2O exchange | Amine-d4 labeled intermediate |

| 6 | Palladium-catalyzed coupling | Pd catalyst, tri-tert-butylphosphine, base (KOtBu), toluene | Methyl-(4-nitrophenylethyl)-4-(nitrophenoxyethyl)amine-d4 |

Analytical and Research Outcomes

-

- Yields for each step vary from 70% to 95%, with overall yield depending on purification efficiency.

- Purification by recrystallization or chromatography ensures high purity (>98%).

-

- Nuclear Magnetic Resonance (NMR) spectroscopy confirms deuterium incorporation at the amine nitrogen.

- Mass spectrometry (MS) verifies molecular weight consistent with d4 labeling.

- Infrared (IR) spectroscopy confirms the presence of nitro groups and amine functionalities.

-

- Catalyst loading in coupling steps optimized between 100 ppm to 1% for cost-effectiveness and efficiency.

- Bases tested include potassium tert-butoxide, sodium tert-butoxide, cesium carbonate, and potassium hydroxide.

- Reaction temperature and solvent choice (e.g., toluene) critically affect selectivity.

Summary Table of Key Parameters

| Parameter | Value/Range | Notes |

|---|---|---|

| Acylation agent | Acetic acid, formic acid | For amino protection |

| Nitration agent | Concentrated nitric acid | Controlled temperature nitration |

| Base for alkylation/coupling | KOtBu, NaOtBu, Cs2CO3 | Affects coupling efficiency |

| Catalyst | Pd/Cu composite, tri-tert-butylphosphine | For C–N bond formation |

| Deuterium source | ND3, NaBD4, D2O | For amine-d4 labeling |

| Solvent | Toluene, methanol | Reaction medium for coupling and alcoholysis |

| Reaction temperature | 50–120 °C | Depends on step |

| Yield per step | 70–95% | High selectivity and conversion |

Q & A

Spectroscopic Techniques :

- ¹³C NMR : Verify deuterium positions (e.g., absence of C-D coupling in ¹³C spectra) .

- FT-IR : Confirm nitro group vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹) and amine N-H stretching (~3300 cm⁻¹) .

Mass Spectrometry : High-resolution MS (HRMS) to ensure isotopic purity (e.g., [M+H]⁺ with expected m/z for d4 labeling) .

X-ray Crystallography (if crystalline): Resolve bond lengths and angles, particularly for nitro and deuterated ethyl groups .

Advanced Research Questions

Q. What experimental strategies address conflicting solubility data for this compound in polar vs. nonpolar solvents?

- Methodological Answer : Contradictions may arise from impurities or aggregation. Mitigate via:

Solubility Profiling : Measure solubility in DMSO, methanol, and chloroform at varying temperatures (e.g., 25°C vs. 40°C) using UV-Vis spectroscopy (λ = 270–300 nm for nitroaromatic absorbance) .

Dynamic Light Scattering (DLS) : Detect aggregates in polar solvents. If present, use sonication or co-solvents (e.g., 10% THF in water) .

Computational Modeling : Predict solvation free energy using DFT (e.g., Gaussian09 with B3LYP/6-31G**) to identify solvent interactions .

Q. How does deuterium labeling impact the compound’s pharmacokinetic properties in in vitro assays?

- Methodological Answer : Deuterium can alter metabolic stability and binding affinity. Evaluate via:

Cytochrome P450 Inhibition Assays : Compare metabolic rates of deuterated vs. non-deuterated forms using human liver microsomes and LC-MS/MS quantification .

Isotope Effects : Measure kinetic isotope effects (KIE) in enzyme inhibition (e.g., kcat/KM ratios for deuterated vs. protiated substrates) .

Molecular Dynamics (MD) Simulations : Analyze deuterium’s effect on hydrogen bonding with target proteins (e.g., using GROMACS with CHARMM36 force field) .

Q. What analytical approaches resolve discrepancies in reported biological activity (e.g., apoptosis induction vs. no effect)?

- Methodological Answer : Contradictions may stem from assay conditions or cell line variability. Standardize protocols:

Dose-Response Curves : Test across multiple concentrations (e.g., 1 nM–100 µM) in cancer cell lines (e.g., HeLa, MCF-7) using Annexin V/PI flow cytometry .

Target Validation : Perform siRNA knockdown of suspected targets (e.g., caspases) to confirm mechanism .

Meta-Analysis : Compare results with structurally similar compounds (e.g., non-deuterated analogs) to isolate isotope effects .

Methodological Tables

Table 1 : Key Spectral Data for Structural Confirmation

| Technique | Expected Result for d4 Compound | Reference |

|---|---|---|

| ¹H NMR (400 MHz) | Absence of signals at δ 3.5–4.0 (CH₂-D) | |

| HRMS | [M+H]⁺ = Calculated m/z ± 0.001 Da | |

| FT-IR | Peaks at 1520 cm⁻¹ (NO₂ asym. stretch) |

Table 2 : Solubility Profile in Common Solvents

| Solvent | Solubility (mg/mL, 25°C) | Notes |

|---|---|---|

| DMSO | >50 | Suitable for stock solutions |

| Methanol | 12.3 ± 1.2 | Temperature-sensitive |

| Chloroform | 8.5 ± 0.7 | Aggregation observed |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.